1-(2-bromophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a bromophenyl group, a phenoxyethyl group, and a benzodiazolyl group attached to a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the pyrrolidinone ring through cyclization reactions. The phenoxyethyl and benzodiazolyl groups are then introduced via nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(2-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-(2-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-BROMOPHENYL)-2-PHENYLETHANONE: Shares the bromophenyl group but differs in the core structure.
1-(2-BROMOPHENYL)PYRROLIDIN-2-ONE: Similar pyrrolidinone core but lacks the phenoxyethyl and benzodiazolyl groups
Uniqueness
1-(2-BROMOPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H22BrN3O2 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
1-(2-bromophenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H22BrN3O2/c26-20-10-4-6-12-22(20)29-17-18(16-24(29)30)25-27-21-11-5-7-13-23(21)28(25)14-15-31-19-8-2-1-3-9-19/h1-13,18H,14-17H2 |
InChI Key |
ILRODAYQLTWOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Origin of Product |
United States |
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